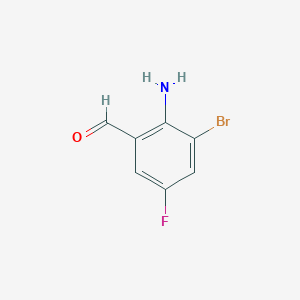

2-Amino-3-bromo-5-fluorobenzaldehyde

Description

Significance of Substituted Benzaldehydes as Synthons

Substituted benzaldehydes are fundamental building blocks, or synthons, in organic synthesis. Their importance stems from the reactivity of the aldehyde group, which readily participates in a wide array of chemical reactions, including condensations, oxidations, reductions, and additions. The aromatic ring, adorned with various substituents, allows for the tuning of electronic properties and provides further handles for functionalization.

Halogenated benzaldehydes, in particular, are valuable intermediates for creating a diverse range of chemical products, including pharmaceuticals, pesticides, and dyes. acs.org The presence of halogen atoms significantly influences the chemical and physical properties of these compounds, often enhancing their reactivity and utility in forming complex molecules. acs.org

Contextualization of 2-Amino-3-bromo-5-fluorobenzaldehyde within Aromatic Heterocyclic Chemistry

Aromatic heterocyclic compounds are central to medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. This compound is a prime precursor for the synthesis of such heterocycles. The ortho-positioning of the amino and aldehyde groups facilitates cyclization reactions, such as the Friedländer annulation, to construct fused ring systems like quinolines and quinazolines. organic-chemistry.orgnih.gov

The strategic placement of halogen atoms on the benzaldehyde (B42025) ring is of particular importance. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, a common strategy in medicinal chemistry known as fluorine editing. nih.gov The bromine atom serves as a versatile functional handle, enabling further molecular complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The utility of halogenated aminobenzaldehydes in the synthesis of aminostyrylquinolines further underscores their importance in this field. acs.org For instance, a related compound, 2-bromo-5-fluorobenzaldehyde (B45324), has been utilized in the laboratory synthesis of quinazolinones, which have shown potential antitumor activity. researchgate.net This highlights the potential of this compound as a synthon for developing novel therapeutic agents.

Historical Development of Aromatic Aldehyde Synthesis and Functionalization

The journey of aromatic aldehydes in organic chemistry began in the 19th century. A pivotal moment was the isolation of the first aromatic aldehyde, benzaldehyde, from bitter almond oil. This discovery opened the door to understanding a new class of organic compounds. google.com

Significant progress in the synthesis of aldehydes occurred in the early 20th century. In 1903, the chemist Auguste Darzens developed a method to synthesize these molecules, although the process was initially challenging in terms of quality and yield. google.com Industrial production of aldehydes began around 1910, spurred by new technological advancements that made their synthesis more reliable. google.com

In recent decades, the functionalization of aromatic aldehydes has seen remarkable advancements. Modern synthetic methods have moved towards more efficient and selective transformations. Transition-metal catalysis, for example, has become a powerful tool for the direct functionalization of C-H bonds in benzaldehyde derivatives. acs.org Techniques using transient directing groups now allow for diverse modifications at the ortho-position of the benzaldehyde ring, including arylation, halogenation, and amidation. researchgate.net These sophisticated methods provide chemists with precise control over molecular structure, enabling the synthesis of highly complex and functionalized aromatic aldehydes for a wide range of applications.

Chemical and Physical Properties

The properties of this compound and its related precursors are crucial for their application in synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 944706-99-8 | C₇H₅BrFNO | 218.02 |

| 2-Bromo-5-fluorobenzaldehyde | 94569-84-3 | C₇H₄BrFO | 203.01 |

| 3-Bromo-5-fluorobenzaldehyde | 188813-02-7 | C₇H₄BrFO | 203.01 |

| 2-Amino-5-bromobenzaldehyde (B112427) | 29124-57-0 | C₇H₆BrNO | 200.03 |

Detailed Research Findings

The unique arrangement of functional groups in this compound makes it a highly valuable intermediate. The amino and aldehyde groups are key for constructing heterocyclic rings. For example, in the synthesis of quinazolines, 2-aminobenzaldehydes can react with various nitrogen-containing compounds to form the core quinazoline (B50416) structure. organic-chemistry.org The presence of both a bromine and a fluorine atom offers distinct advantages for developing pharmaceutical compounds. Fluorine is known to improve the pharmacological properties of drugs, while bromine provides a site for further chemical modification. nih.gov

Research on related compounds provides insight into the potential applications of this compound. For instance, the synthesis of the expectorant drug Ambroxol often utilizes 2-amino-3,5-dibromobenzaldehyde (B195418) as a key intermediate. google.compatsnap.com This suggests that this compound could be a precursor for a new generation of therapeutic agents with modified properties due to the presence of the fluorine atom.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMYTVAARTWSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Bromo 5 Fluorobenzaldehyde

Electrophilic Aromatic Substitution Patterns on the Halogenated Aromatic Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 2-Amino-3-bromo-5-fluorobenzaldehyde ring is dictated by the combined directing effects of its four substituents. The amino (-NH₂) group at C2 is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system. wikipedia.orglkouniv.ac.in Conversely, the aldehyde (-CHO) group at C1 and the halogen atoms (-Br at C3, -F at C5) are deactivating groups. The aldehyde group is a meta-director, while halogens are ortho-, para-directors. libretexts.org

The directing effects can be summarized as follows:

Amino group (-NH₂) at C2: Directs incoming electrophiles to C4 (para) and C6 (ortho).

Bromo group (-Br) at C3: Directs to C1 (ortho), C5 (para), and C4 (ortho).

Fluoro group (-F) at C5: Directs to C1 (ortho), C3 (para), and C6 (ortho).

Aldehyde group (-CHO) at C1: Directs to C3 and C5 (meta).

In a competitive scenario, the strongly activating amino group dominates the directing effect. byjus.com It strongly favors substitution at the C4 and C6 positions. However, the C4 position is already substituted with a fluorine atom. Therefore, the most probable site for electrophilic attack is the C6 position. This position is ortho to the activating amino group and ortho to the deactivating fluoro group, but also ortho to the deactivating aldehyde group. Despite the deactivating influence from the adjacent aldehyde, the powerful activation by the amino group is generally sufficient to direct the substitution to the C6 position. Reactions conducted in strongly acidic media could lead to protonation of the amino group to form an anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group, potentially altering the substitution pattern. byjus.com

Cross-Coupling Reactions at the Halogenated Position

The differential reactivity of the C-Br and C-F bonds is a cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive and undergoes oxidative addition to the Pd(0) catalyst much more readily than the highly stable C-F bond. This chemoselectivity allows for precise modification at the C3 position while leaving the fluorine atom at C5 intact for potential subsequent transformations.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Selective coupling at the C3-Br position of this compound can be achieved with various aryl or heteroaryl boronic acids or their esters. nih.gov This reaction provides a direct route to a diverse range of 2-amino-3-aryl-5-fluorobenzaldehyde derivatives, which are valuable precursors for pharmaceuticals and complex organic materials. The reaction is typically catalyzed by a Pd(0) complex, generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a phosphine (B1218219) ligand and a base.

| Boronic Acid/Ester | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 2-Amino-5-fluoro-3-phenylbenzaldehyde |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 2-Amino-5-fluoro-3-(4-methoxyphenyl)benzaldehyde |

| Thiophene-2-boronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 2-Amino-5-fluoro-3-(thiophen-2-yl)benzaldehyde |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 2-Amino-5-fluoro-3-(pyridin-3-yl)benzaldehyde |

The selective reactivity of the C-Br bond extends to a variety of other important palladium-catalyzed transformations, enabling the introduction of diverse functional groups at the C3 position.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a dual palladium and copper(I) catalytic system, providing a direct route to 3-alkynyl derivatives. wikipedia.orgorganic-chemistry.orgnih.govrsc.org These products are versatile intermediates for further synthesis, including the formation of heterocycles.

Heck Reaction: The Heck reaction allows for the coupling of the C-Br bond with alkenes to form 3-alkenyl derivatives. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and the synthesis of substituted styrenes and other vinylarenes.

Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgbeilstein-journals.org This provides access to 2,3-diamino-5-fluorobenzaldehyde derivatives, which are useful building blocks for nitrogen-containing heterocycles.

| Reaction Type | Coupling Partner (Example) | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DiPEA | 3-(Phenylethynyl) derivative |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | 3-Styryl derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or Cs₂CO₃ | 3-Morpholinyl derivative |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | 3-Vinyl derivative |

Cyclization Reactions for Heterocycle Formation

The ortho-aminoaldehyde functionality is a classic precursor for the synthesis of fused nitrogen-containing heterocycles, making this one of the most important applications of this compound.

Quinazolines and their oxidized analogs, quinazolinones, are privileged scaffolds in medicinal chemistry. This compound serves as an ideal starting material for these systems, with the bromo and fluoro substituents retained on the final product for further functionalization or to modulate biological activity. The general strategy involves the condensation of the aldehyde with a nitrogen nucleophile, followed by intramolecular cyclization of the amino group onto the newly formed imine or related intermediate, and a final aromatization step, which is often an oxidation. organic-chemistry.orgfrontiersin.org

A variety of reaction partners and conditions can be employed to access these heterocycles:

Reaction with Amines and Ammonium (B1175870) Salts: Condensation with a primary amine (R-NH₂) and subsequent oxidation yields a 2-substituted quinazoline (B50416). Using ammonium acetate (B1210297) or ammonia (B1221849) provides the unsubstituted quinazoline core. frontiersin.org

Reaction with Amides: Condensation with primary amides can lead to 2-substituted quinazolines. frontiersin.org

Reaction with Alcohols: In the presence of an ammonia source and an oxidative catalyst, alcohols can be converted in situ to aldehydes, which then participate in the cyclization to form 2-substituted quinazolines. researchgate.net

Visible Light-Induced Cyclization: Modern photocatalytic methods can achieve the synthesis of fused quinazolinones from 2-aminobenzaldehydes and cyclic amines under mild, metal-free conditions. rsc.org

| Reagent(s) | Conditions (Example) | Product Type | Resulting Heterocycle |

|---|---|---|---|

| Benzylamine, O₂ | I₂ (catalyst), solvent-free, heat | Quinazoline | 8-Bromo-6-fluoro-2-phenylquinazoline |

| NH₄OAc, Aldehyde (R-CHO) | FeCl₃, heat | Quinazoline | 8-Bromo-2-R-6-fluoroquinazoline |

| Amide (R-CONH₂) | Mn(I) catalyst, heat | Quinazoline | 8-Bromo-2-R-6-fluoroquinazoline |

| Tetrahydroisoquinoline | 9-Fluorenone, Blue LED, Air | Fused Quinazolinone | Benzo frontiersin.orgrsc.orgisoquinolino[2,1-a]quinazolinone derivative |

Synthesis of Indazole Derivatives

While specific literature detailing the use of this compound for indazole synthesis is not prevalent, established synthetic routes allow for a clear postulation of its reactivity. A primary method for constructing the indazole scaffold from an ortho-aminobenzaldehyde derivative is through a reaction sequence involving diazotization followed by intramolecular cyclization.

In a typical procedure, the primary amino group of this compound would be treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C). This reaction generates a transient diazonium salt. The subsequent step would involve an intramolecular cyclization, where the diazonium group is displaced by the nucleophilic attack of the aldehyde's carbonyl oxygen, followed by tautomerization to yield the aromatic indazole ring. However, a more common pathway for indazole synthesis from a 2-halobenzaldehyde involves reaction with hydrazine (B178648). A copper-catalyzed three-component reaction of a 2-bromobenzaldehyde (B122850), a primary amine, and sodium azide (B81097) is also a known method for producing 2H-indazoles. organic-chemistry.org

Another plausible strategy involves a condensation reaction between the aldehyde function of this compound and a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine). The resulting hydrazone intermediate can then undergo intramolecular nucleophilic aromatic substitution (SNAr), where the amino group attacks the carbon bearing the bromine atom, to form the pyrazole (B372694) ring of the indazole system. The fluorine atom at the 5-position would activate the ring towards such nucleophilic attack. This one-pot condensation-SNAr protocol is a documented approach for preparing 1H-indazoles from 2-fluorobenzaldehydes and hydrazines. nih.gov

Construction of Benzoxazole (B165842) Scaffolds

The construction of benzoxazole scaffolds is a fundamental transformation in medicinal chemistry. The most common and direct method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and an aldehyde. organic-chemistry.orgnih.gov In this context, this compound serves as the aldehyde component.

The reaction mechanism proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of the aldehyde group of this compound and the amino group of a 2-aminophenol derivative. This is typically catalyzed by an acid. The subsequent step involves an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon. The resulting dihydrobenzoxazole intermediate is then oxidized to the aromatic benzoxazole. This oxidation can occur via air oxidation or be promoted by various oxidizing agents. nih.govmdpi.com This synthetic strategy provides a straightforward route to novel 2-arylbenzoxazole derivatives where the aryl group is the substituted 3-bromo-5-fluoro-2-aminophenyl moiety.

| Step | Description | Intermediate/Product |

| 1. Condensation | Reaction of this compound with a 2-aminophenol. | Schiff Base (Imine) |

| 2. Cyclization | Intramolecular attack of the phenolic hydroxyl group onto the imine carbon. | 2,3-Dihydrobenzoxazole |

| 3. Oxidation | Aromatization to the final product. | 2-substituted Benzoxazole |

Reactions with Aminoazoles (e.g., 5-Aminotetrazole) for Fused Heterocycles

This compound is a valuable substrate for multicomponent reactions (MCRs) with aminoazoles to generate complex, fused heterocyclic scaffolds. 5-Aminotetrazole (B145819), in particular, is a versatile building block in such reactions, typically acting as a 1,3-binucleophile. clockss.orgresearchgate.net

A well-established MCR is the Biginelli-type reaction, where an aldehyde, a β-dicarbonyl compound (like a β-ketoester or a 1,3-diketone), and 5-aminotetrazole condense to form tetrazolo[1,5-a]pyrimidines. nih.gov In this reaction, this compound would serve as the aldehyde component. The reaction involves the condensation of the exocyclic amino group of 5-aminotetrazole and a nearby endocyclic nitrogen with the aldehyde and the active methylene (B1212753) compound. clockss.org These reactions are often performed under solvent-free conditions or with a catalyst and can proceed with high atom economy and efficiency, allowing for the rapid assembly of diverse molecular libraries from simple precursors. nih.govnih.gov The presence of the bromo and fluoro substituents on the benzaldehyde (B42025) ring can influence the electronic properties of the resulting fused heterocycles.

Directed Ortho-Metalation and Subsequent Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a proximate ortho-position. organic-chemistry.org In this compound, several functional groups can potentially direct metalation.

The primary amino (-NH₂) group is a moderate DMG, but its acidic protons would be abstracted by a strong base like n-butyllithium. Therefore, it typically requires protection to be an effective DMG. Conversion to a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc) transforms it into a powerful DMG. The aldehyde group (-CHO) is deactivating but can be transiently converted into a potent α-amino alkoxide DMG by reaction with a lithium amide. harvard.edu Halogens like fluorine and chlorine are considered moderate DMGs. organic-chemistry.org

For this compound, a viable strategy would involve the protection of the amino group, for instance, as a pivalamide. This -NHPiv group would be the most powerful DMG on the ring. It would strongly direct lithiation to the C6 position, as the C2 position is already substituted. Subsequent treatment of the resulting aryllithium intermediate with an electrophile (E⁺) would yield a 1,2,3,4,5-pentasubstituted benzene (B151609) ring. This strategy allows for precise functionalization at a position that is not easily accessible through classical electrophilic aromatic substitution.

Hierarchy of Directing Metalation Groups (DMGs)

| Strength | Examples |

|---|---|

| Strong | -CONR₂, -OCONEt₂, -SO₂NR₂, -OMOM |

| Moderate | -NR₂, -OMe, -F, -Cl |

Studies on Intramolecular Interactions Influencing Reactivity (e.g., Halogen-Halogen, π-Stacking)

The reactivity and solid-state architecture of this compound are influenced by subtle intramolecular and intermolecular non-covalent interactions. While a crystal structure for this specific molecule is not available, analysis of the closely related 2-bromo-5-fluorobenzaldehyde (B45324) provides significant insight. researchgate.net

In the crystal structure of 2-bromo-5-fluorobenzaldehyde, two key interactions are observed: halogen-halogen interactions and π-stacking. researchgate.net Short intermolecular Br···F contacts are present, with distances as short as 3.1878 Å, which is significantly less than the sum of their van der Waals radii (3.40 Å). researchgate.net Additionally, the aromatic rings engage in offset face-to-face π-stacking, with centroid-centroid distances of approximately 3.87 Å. researchgate.net

The introduction of an amino group at the C2 position and a bromo group at the C3 position in the target molecule would be expected to modulate these interactions.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming an intramolecular hydrogen bond with the adjacent carbonyl oxygen of the aldehyde or the C3 bromine atom. This could influence the planarity of the molecule and the rotational barrier of the aldehyde group.

Halogen Bonding: The additional bromine at C3 introduces more possibilities for halogen bonding, either intramolecularly with the fluorine or intermolecularly, further directing the crystal packing.

π-Stacking: The electronic nature of the aromatic ring is significantly altered by the strongly electron-donating amino group. This change in the ring's quadrupole moment would affect the geometry and strength of any π-stacking interactions. rsc.org

These non-covalent forces collectively influence the molecule's conformation, crystal packing, and ultimately its chemical reactivity by affecting the accessibility of its reactive sites.

Crystallographic Interaction Data for 2-Bromo-5-fluorobenzaldehyde researchgate.net

| Interaction Type | Atoms Involved | Distance (Å) | Note |

|---|---|---|---|

| Halogen-Halogen | F1···Br2 | 3.1878 | Shorter than sum of van der Waals radii |

| Halogen-Halogen | F2···Br1 | 3.3641 | Approximately the sum of van der Waals radii |

Derivatization and Scaffold Construction from 2 Amino 3 Bromo 5 Fluorobenzaldehyde

Synthesis of Schiff Bases and Their Derivatives

The condensation reaction between the aldehyde group of 2-Amino-3-bromo-5-fluorobenzaldehyde and a primary amine is a fundamental method for forming Schiff bases, or imines. This reaction typically proceeds under mild conditions, often with acid catalysis, to yield a C=N double bond. While the broader class of 2-aminobenzaldehydes is known to form Schiff bases, specific literature detailing the synthesis with this compound is not extensively documented. However, related compounds such as 2-amino-3,5-dibromobenzaldehyde (B195418) have been successfully reacted with amino alcohols like L-Valinol and L-Phenylalaninol to create chiral Schiff base ligands. jocpr.com These ligands have been subsequently used to form metal complexes with copper and nickel. jocpr.com The general principle involves the refluxing of the aldehyde with the amine in a solvent like benzene (B151609), often with a catalytic amount of acid to facilitate the dehydration.

The resulting Schiff bases, incorporating the 2-amino-3-bromo-5-fluorophenyl moiety, are valuable intermediates themselves. The imine bond can be reduced to form a stable secondary amine, or the entire molecule can act as a ligand for the formation of coordination complexes, a property enhanced by the presence of the ortho-amino group which can act as an additional donor site.

Formation of Oxime Derivatives and Metal Complexation Studies

Oximes are formed through the reaction of an aldehyde with hydroxylamine (B1172632). This reaction converts the carbonyl group into a C=N-OH functionality. For the analogous compound 5-bromo-2-fluorobenzaldehyde, its oxime derivative has been synthesized and studied. icm.edu.pl The process involves reacting the aldehyde with hydroxylamine hydrochloride in an ethanol (B145695) solution, with sodium acetate (B1210297) used to neutralize the HCl formed. icm.edu.pl The resulting 5-bromo-2-fluorobenzaldehydeoxime was then used to synthesize mononuclear transition metal complexes with Cu(II), Zn(II), and Hg(II). icm.edu.pl Spectroscopic analysis indicated that the metal ions coordinate through the oxime's nitrogen and the oxygen atom of the hydroxyl group. icm.edu.pl

Table 1: Synthesis of Metal Complexes from 5-bromo-2-fluorobenzaldehydeoxime

| Metal Ion | Reagent | Yield (%) |

|---|---|---|

| Co(II) | Cobalt Chloride | 73.1 |

| Hg(II) | Mercury Chloride | 65.7 |

| Zn(II) | Zinc Chloride | 80.1 |

Data derived from a study on a structurally similar compound, 5-bromo-2-fluorobenzaldehyde. icm.edu.pl

Preparation of Semicarbazone Derivatives

Semicarbazones are another class of imine derivatives, prepared by reacting an aldehyde with semicarbazide (B1199961) hydrochloride. This reaction provides a derivative with a C=N-NH-C(O)NH2 functional group. Semicarbazones and their subsequent metal complexes are of significant interest due to their wide range of biological activities. While the direct preparation of a semicarbazone from this compound is not specifically reported in available literature, the general synthetic protocol is well-established for a vast array of aldehydes and ketones. The reaction is typically carried out in a suitable solvent like ethanol, often with mild heating. The resulting semicarbazone would be a highly crystalline solid, valuable for characterization and as a ligand for coordination chemistry.

Integration into Complex Polycyclic and Heterocyclic Systems

The unique substitution pattern of this compound makes it a candidate for constructing more elaborate molecular architectures. The combination of the aldehyde, an ortho-amino group, and a halogen atom in a single molecule allows for multi-step, sequential reactions to build fused ring systems.

Dihydrobenzoxaboroles are bicyclic heterocyclic compounds containing a boron atom that have applications in medicinal chemistry. Their synthesis often involves the functionalization of ortho-substituted benzene derivatives. While a direct synthesis route starting from this compound is not documented, the general strategy often involves reactions with boronic acids or their derivatives. The specific electronic and steric environment provided by the amino, bromo, and fluoro groups on this particular starting material could offer unique pathways to novel dihydrobenzoxaborole analogues, though this remains an area for future research exploration.

The tetrahydroindoloisoquinoline core is a significant scaffold in natural products and pharmacologically active compounds. Synthetic routes to this framework often involve intramolecular cyclization reactions. Research on related structures has shown that substituted 2-allyl-N-(2-bromobenzyl)anilines can undergo intramolecular Palladium-catalyzed alkene carboamination to yield tetrahydroindoloisoquinolines. This process begins with the coupling of a 2-bromobenzaldehyde (B122850) derivative with a 2-allylaniline. Although a direct application using this compound has not been reported, its structure presents intriguing possibilities for analogous synthetic strategies, where the inherent amino group might be utilized in alternative cyclization pathways.

The synthesis of α,β-unsaturated carbonyl compounds from aldehydes is a cornerstone of organic chemistry, often achieved through reactions like the Wittig reaction or aldol (B89426) condensations. These reactions extend the carbon chain and introduce a conjugated double bond adjacent to the carbonyl group. There is a lack of specific examples in the literature where this compound is used as the substrate for these transformations. However, the aldehyde group is fully capable of undergoing such reactions. For instance, a Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) ylide could convert the aldehyde into an α,β-unsaturated ester or ketone, incorporating the 2-amino-3-bromo-5-fluorophenyl group into a larger conjugated system. Such products are valuable in polymer science and as intermediates for further synthetic elaborations, including Diels-Alder reactions. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-3,5-dibromobenzaldehyde |

| 5-bromo-2-fluorobenzaldehyde |

| 5-bromo-2-fluorobenzaldehydeoxime |

| L-Valinol |

| L-Phenylalaninol |

| Hydroxylamine hydrochloride |

| Semicarbazide hydrochloride |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Zinc(II) |

Exploration in Chiral Ligand Synthesis

Following a comprehensive search of scientific databases and literature, no specific research has been identified that details the use of this compound as a precursor for the synthesis of chiral ligands. While this compound is a recognized intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceutical agents, its application in the field of asymmetric catalysis and the construction of chiral scaffolds has not been documented in the available literature.

The synthesis of chiral ligands is a critical area of research for enabling enantioselective chemical transformations. These ligands, often complex organic molecules, coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The structure of the ligand, including the electronic and steric properties of its substituents, is paramount to its effectiveness.

Although substituted aminobenzaldehydes can, in principle, serve as foundational units for constructing certain types of chiral ligands, such as Schiff base ligands, there are no published studies that have specifically employed the this compound scaffold for this purpose. Research in this area tends to focus on other derivatives where the specific substitution pattern is more conducive to inducing high levels of stereocontrol in catalytic reactions.

Consequently, due to the absence of research findings, a detailed discussion, research data, or data tables concerning the derivatization of this compound for chiral ligand synthesis cannot be provided. The exploration of this particular compound as a building block for asymmetric catalysis remains an open area for future investigation.

Spectroscopic Characterization and Structural Elucidation Techniques for 2 Amino 3 Bromo 5 Fluorobenzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) would be critical in identifying the number of chemically distinct protons, their electronic environments, and their proximity to one another. For 2-Amino-3-bromo-5-fluorobenzaldehyde, one would expect to observe distinct signals for the aldehyde proton (-CHO), the amine protons (-NH₂), and the aromatic protons on the benzene (B151609) ring. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would provide invaluable information. For instance, the aldehyde proton would likely appear as a singlet in the downfield region (typically 9-10 ppm). The aromatic protons' signals would be influenced by the positions of the amino, bromo, and fluoro substituents, exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the aldehyde group would be expected at a significant downfield shift (around 190 ppm). The aromatic carbons' chemical shifts would be influenced by the attached substituents. For example, the carbon bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF).

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region).

C-H stretching of the aldehyde and aromatic groups.

C=O stretching of the aldehyde group (a strong band around 1680-1700 cm⁻¹).

C=C stretching within the aromatic ring.

C-F and C-Br stretching vibrations at lower frequencies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass would allow for the unambiguous determination of its elemental formula (C₇H₅BrFNO), distinguishing it from other compounds with the same nominal mass. The isotopic pattern observed for the molecular ion would also be characteristic, showing the presence of one bromine atom (with its nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique could be used to determine the purity of a this compound sample and to analyze its fragmentation pattern. The fragmentation pattern provides structural information as the molecule breaks apart in a predictable manner upon ionization.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. Its primary application in the context of an organic compound like this compound is not for direct structural characterization but for the assessment of elemental impurities. For instance, if the synthesis of the compound involves a metal-based catalyst (e.g., palladium, copper), ICP-MS can be employed to quantify residual catalyst levels in the final product. This is crucial in pharmaceutical applications where heavy metal contamination is strictly regulated. The process involves digesting the organic sample in strong acid to destroy the organic matrix and then introducing the resulting solution into the plasma, which ionizes the atoms. The mass spectrometer then separates and quantifies these ions based on their mass-to-charge ratio.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. While a crystal structure for this compound is not publicly available, analysis of the closely related compound, 2-bromo-5-fluorobenzaldehyde (B45324), provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Table 1: Crystallographic Data for the Related Compound 2-Bromo-5-fluorobenzaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄BrFO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 23.4189 (9) |

| β (°) | 106.330 (1) |

| Volume (ų) | 1335.84 (10) |

| Z | 8 |

Data sourced from a study on 2-bromo-5-fluorobenzaldehyde, a structurally similar compound. nih.govresearchgate.net

Advanced Analytical Techniques for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used extensively in synthetic organic chemistry. For this compound, TLC serves two primary purposes: monitoring the progress of its synthesis and making a preliminary assessment of its purity. The technique involves spotting a small amount of the reaction mixture or isolated product onto a stationary phase (typically a silica (B1680970) gel plate) and developing it with a suitable mobile phase (a solvent or solvent mixture). Compounds separate based on their differential polarity. By comparing the retention factor (Rf) of the spots to those of the starting materials and the desired product, a chemist can quickly determine if the reaction is complete and identify the presence of impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of organic compounds. When coupled with Mass Spectrometry (MS), it becomes a powerful tool for both separation and identification. In the analysis of this compound, an HPLC system would separate the compound from any unreacted starting materials, byproducts, or degradation products with high resolution. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

The eluent from the HPLC is then directed into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio. This provides the molecular weight of the compound, serving as a crucial confirmation of its identity. Documentation for this compound often includes LC-MS data to verify its structure. bldpharm.com Furthermore, patents detailing the synthesis of the related compound 2-amino-3,5-dibromobenzaldehyde (B195418) explicitly mention the use of HPLC to monitor reaction completion and assess product purity, underscoring the technique's importance in this class of compounds. patsnap.com

Process Analytical Technology (PAT) Applications (e.g., ReactIR)

Process Analytical Technology (PAT) involves the use of in-situ analytical tools to monitor and control manufacturing processes in real-time. For the synthesis of this compound, an in-situ infrared spectroscopy tool like ReactIR could be implemented. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can continuously collect IR spectra of the reaction mixture.

This allows for the real-time tracking of reactant consumption and product formation by monitoring the characteristic vibrational frequencies of functional groups. For example, one could monitor the disappearance of a nitro group stretch from a precursor or the appearance and growth of the aldehyde carbonyl (C=O) stretch of the final product. This real-time data enables precise determination of reaction endpoints, identification of intermediates, and ensures process consistency and safety, leading to improved yield and quality. mt.com

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

Other spectroscopic methods provide additional, valuable information for the characterization of this compound.

UV-Vis Spectroscopy : This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. For this compound, the substituted aromatic ring constitutes a chromophore that would exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions can confirm the presence of the conjugated system and can be used for quantitative analysis via the Beer-Lambert law.

Raman Spectroscopy : Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds. For aromatic compounds, Raman spectroscopy can yield a distinct fingerprint based on ring vibrations and the vibrations of substituent groups. Analysis of the closely related compound 2-Amino-3,5-dibromobenzaldehyde has been performed using a Bruker MultiRAM FT-Raman Spectrometer, demonstrating the utility of this technique for characterizing the vibrational modes of this family of substituted benzaldehydes. nih.gov A Raman spectrum of this compound would similarly provide structural confirmation based on its unique vibrational fingerprint.

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Bromo 5 Fluorobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 2-amino-3-bromo-5-fluorobenzaldehyde at the atomic level. These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Ab initio electronic structure calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for understanding the conformational preferences of substituted benzaldehydes. For instance, studies on the closely related compound, 2-bromo-5-fluorobenzaldehyde (B45324), have utilized ab initio methods to predict its most stable conformer. These calculations have shown that the conformer where the benzaldehyde (B42025) oxygen atom is trans to the 2-bromo substituent is the lower energy form researchgate.net. This preference is often dictated by a combination of steric and electronic effects. In the case of this compound, the presence of the additional amino group introduces further electronic and steric considerations, such as the potential for intramolecular hydrogen bonding, which would influence the conformational landscape.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations, often using functionals like B3LYP, are employed for geometry optimization to find the most stable three-dimensional arrangement of atoms. For substituted benzaldehydes, DFT has been successfully used to determine optimized bond lengths, bond angles, and dihedral angles researchgate.net.

The vibrational frequencies of the molecule can also be calculated using DFT. These theoretical frequencies are valuable for interpreting experimental infrared and Raman spectra. For halogenated benzaldehydes, DFT calculations can predict the characteristic vibrational modes, including the carbonyl (C=O) stretching frequency, which is sensitive to the electronic effects of the substituents on the aromatic ring nih.gov. The calculated vibrational frequencies for this compound would provide a theoretical spectrum that can aid in its experimental identification and characterization.

Table 1: Representative DFT-Calculated Parameters for Substituted Benzaldehydes Note: This table is illustrative and based on typical values found in computational studies of similar molecules, as direct data for this compound is not available.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å | Reflects the aromaticity of the benzene (B151609) ring. |

| C-Br Bond Length | ~1.90 Å | Characteristic of a C-Br bond on an aromatic ring. |

| C-F Bond Length | ~1.35 Å | Characteristic of a C-F bond on an aromatic ring. |

| C-N Bond Length | ~1.38 Å | Indicates partial double bond character due to resonance. |

| C=O Stretching Frequency | ~1700 cm-1 | A key vibrational mode for identifying the carbonyl group. |

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of the substituents on the benzaldehyde ring and the non-covalent forces between molecules are critical in determining the macroscopic properties of the compound, including its crystal packing and biological activity.

For ortho-substituted benzaldehydes, the orientation of the aldehyde group relative to the ortho-substituent is a key conformational feature. Two planar conformers are generally possible: one where the carbonyl oxygen is cis to the ortho-substituent and one where it is trans. The relative stability of these conformers is influenced by steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding tandfonline.comias.ac.in. In this compound, the aldehyde group is ortho to the amino group. This arrangement could potentially allow for an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen, which would favor the cis conformation. However, steric repulsion between the bulky bromine atom at the 3-position and the aldehyde group must also be considered. Computational studies on similar ortho-substituted benzaldehydes have shown that the interplay of these factors determines the preferred conformation tandfonline.com.

In the solid state, intermolecular interactions play a crucial role in the crystal packing. The amino group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. These hydrogen bonds are expected to be significant in the crystal lattice.

π-stacking interactions between aromatic rings are another important non-covalent interaction that influences crystal packing. In the crystal structure of 2-bromo-5-fluorobenzaldehyde, offset face-to-face π-stacking interactions are observed, with centroid-centroid distances of 3.8699 Å researchgate.net. The presence of electron-withdrawing halogen substituents can influence the nature and strength of these interactions by altering the quadrupole moment of the aromatic ring rsc.org. The amino group, being an electron-donating group, would further modify the electronic distribution of the aromatic ring in this compound, which in turn would affect the π-stacking geometry and energy. Computational studies on substituted benzene derivatives have provided insights into how different substituents modulate these interactions rsc.org.

Table 2: Summary of Intermolecular Interactions in Halogenated Benzaldehyde Analogues Note: This table is based on findings for 2-bromo-5-fluorobenzaldehyde and general principles for related compounds.

| Interaction Type | Key Features | Typical Distances/Geometries |

|---|---|---|

| Hydrogen Bonding | N-H···O, N-H···F | Distances typically 2.7-3.2 Å. |

| Halogen Bonding | Br···F | Distances around 3.2-3.4 Å, shorter than van der Waals sum. researchgate.net |

| π-Stacking | Offset face-to-face | Centroid-centroid distances of ~3.9 Å. researchgate.net |

Electronic Structure Analysis

Detailed analyses of the electronic properties of this compound, which are fundamental to understanding its chemical behavior, have not been specifically reported.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

No published data is available that details the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Such an analysis would be crucial for illustrating the distribution of electron density and identifying the primary sites for electrophilic and nucleophilic attack.

Energy Gap Calculations and Reactivity Implications

Consequently, without HOMO and LUMO energy values, the energy gap (ΔE) for this molecule has not been calculated or reported. The energy gap is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. The specific implications of the combined amino, bromo, and fluoro substituents on the benzaldehyde core for its electronic stability and reactivity remain to be computationally determined.

Reactivity Prediction and Mechanistic Modeling

There is no available research on the predictive modeling of reaction mechanisms involving this compound. Computational studies in this area would provide valuable insights into its potential reaction pathways, transition states, and the thermodynamic and kinetic profiles of its chemical transformations.

Molecular Docking Studies for Ligand-Target Interactions

Similarly, a search of scientific databases yields no specific molecular docking studies performed with this compound. Such in silico studies are vital in modern drug discovery to predict the binding affinity and interaction patterns of a ligand with the active site of a biological target, such as an enzyme or receptor. While research on related brominated or fluorinated benzaldehydes in medicinal chemistry exists, direct computational predictions of this compound's potential as a targeted ligand are absent from the literature.

Applications of 2 Amino 3 Bromo 5 Fluorobenzaldehyde Derived Scaffolds in Material Science and Advanced Chemical Systems

Building Blocks for Molecular Receptors

The presence of both an amino and an aldehyde group in 2-amino-3-bromo-5-fluorobenzaldehyde makes it an ideal precursor for the synthesis of Schiff bases. These compounds, containing an imine (-C=N-) linkage, are readily formed through the condensation reaction between the aldehyde and a primary amine. nih.gov This reactivity can be harnessed to construct macrocyclic ligands and molecular cages that can act as receptors for various ions and small molecules.

The self-condensation of aminobenzaldehydes or their reaction with other diamines can lead to the formation of macrocyclic structures, particularly in the presence of a metal ion template. nih.gov The resulting macrocycles, such as tetra-aza macrocycles, can form stable complexes with metal ions, acting as selective receptors. nih.gov The bromine and fluorine substituents on the aromatic ring of this compound can further influence the electronic properties and conformational rigidity of the resulting macrocycle, potentially enhancing its selectivity and binding affinity for specific guests. researchgate.net

Table 1: Examples of Molecular Receptors Derived from Aminobenzaldehyde Analogues

| Precursor | Receptor Type | Guest | Reference |

| o-Aminobenzaldehyde | Tetra-aza macrocycle | Ni(II) ions | nih.gov |

| Substituted aminobenzaldehydes | Schiff base macrocycles | Various metal ions | researchgate.net |

| 2-Aminobenzaldehyde | Fused quinazolinones | N/A | rsc.org |

This table presents examples of molecular receptors synthesized from compounds analogous to this compound, illustrating the potential of this class of molecules in constructing host-guest systems.

Crystal Engineering Applications

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. nih.gov The halogen atoms (bromine and fluorine) on the this compound molecule can participate in specific and directional non-covalent interactions, such as halogen bonding (C-X···A, where X is a halogen and A is a Lewis base). nih.govnih.gov

These interactions, along with hydrogen bonding involving the amino group and π-π stacking of the aromatic rings, can be utilized to control the self-assembly of molecules in the solid state, leading to the formation of predictable supramolecular architectures. nih.gov By carefully selecting co-crystallizing agents, it is possible to construct complex two-dimensional and three-dimensional networks with potential applications in areas such as porous materials and functional co-crystals. The interplay between different non-covalent interactions in derivatives of this compound could lead to novel crystal packing arrangements and materials with unique properties. nih.govnih.gov

Precursors for Functional Materials (e.g., liquid crystals, dyes, polymers)

The versatile reactivity of this compound makes it a promising starting material for a variety of functional materials.

Liquid Crystals: The incorporation of halogen atoms into organic molecules is a known strategy in the design of liquid crystals. whiterose.ac.ukbeilstein-journals.org The polarity and size of the halogen substituents can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase. Schiff bases derived from halogenated benzaldehydes and anilines are a common class of liquid crystalline compounds. researchgate.net It is conceivable that derivatives of this compound could be used to synthesize novel liquid crystalline materials with specific dielectric and optical properties.

Dyes: The amino group on the aromatic ring can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. iosrjournals.orgresearchgate.netnih.gov The aldehyde functionality can also be a site for further chemical modification. Azo dyes are a major class of synthetic colorants with widespread applications. nih.gov The specific substitution pattern of this compound would be expected to influence the color and fastness properties of the resulting dyes. iosrjournals.org

Polymers: Aminobenzaldehydes can be used as monomers in the synthesis of various polymers. For instance, they can be polymerized through Schiff base formation with diamines to yield polyimines. nih.govnih.gov These polymers can exhibit interesting properties, such as antimicrobial activity, and can be further modified to create functional materials. The presence of bromine and fluorine atoms could impart properties like flame retardancy or specific thermal stability to the resulting polymers.

Table 2: Potential Functional Materials from this compound Derivatives

| Material Type | Synthetic Strategy | Key Functional Groups | Potential Properties |

| Liquid Crystals | Schiff base formation with anilines | Imine, Halogens | Modified mesomorphic behavior |

| Azo Dyes | Diazotization and coupling | Azo group, Amino | Specific color and fastness |

| Polymers | Polycondensation (e.g., with diamines) | Imine, Halogens | Antimicrobial, Thermal stability |

This table outlines the potential applications of this compound as a precursor for various functional materials, based on the known reactivity of its functional groups.

Design of Fluorescent Dyes and Biosensors

Schiff bases derived from aminobenzaldehydes often exhibit fluorescence, and their emission properties can be sensitive to their environment, making them suitable for use as fluorescent probes and chemosensors. monash.eduresearchgate.netresearchgate.net The formation of a Schiff base between this compound and a suitable amine can lead to a change in the electronic structure of the molecule, resulting in a fluorescent response.

This principle can be exploited to design chemosensors for the detection of specific analytes, such as metal ions or anions. monash.edunih.govrsc.org The binding of an analyte to the Schiff base ligand can modulate the fluorescence intensity or wavelength, allowing for its detection and quantification. The specific substitution pattern on the benzaldehyde (B42025) ring can be tuned to optimize the selectivity and sensitivity of the sensor for a particular target. Furthermore, these fluorescent scaffolds can be incorporated into more complex systems for applications in bioimaging and diagnostics. rsc.orgnih.govnih.govrsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Amino-3-bromo-5-fluorobenzaldehyde, and how can reaction conditions be optimized?

- Methodology : Begin with halogenated benzaldehyde precursors (e.g., 5-bromo-2-fluorobenzaldehyde ) and introduce the amino group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of aldehyde to amine) and solvent polarity. Purify via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can I confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology : Use H NMR to identify the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (split patterns due to Br/F substituents). C NMR should show carbonyl carbon at ~190 ppm. LC-MS (ESI+) confirms molecular weight ([M+H]⁺ expected at ~232 Da). Cross-validate with FTIR (C=O stretch at ~1700 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹) .

Q. What storage conditions are critical to maintaining the stability of this compound?

- Methodology : Store at 0–4°C in amber vials under inert gas (Ar/N₂) to prevent aldehyde oxidation and amine degradation. Use desiccants (silica gel) to mitigate hygroscopicity. Monitor purity via HPLC every 3 months .

Advanced Research Questions

Q. How do competing directing effects (Br, F, NH₂) influence electrophilic substitution in derivatization reactions?

- Methodology : The amino group (-NH₂) is strongly ortho/para-directing, while Br and F are meta-directing. In nitration or sulfonation, predict regioselectivity using computational tools (DFT calculations). Experimentally, use HNO₃/H₂SO₄ at 0°C to favor para-substitution relative to NH₂, validated by NOESY NMR .

Q. What strategies mitigate side reactions during Suzuki-Miyaura couplings involving the bromine substituent?

- Methodology : Protect the aldehyde as an acetal before coupling. Use Pd(PPh₃)₄ catalyst and Cs₂CO₃ base in degassed toluene/EtOH (3:1) at 80°C. Monitor boronic acid equivalence (1.5–2.0 equivalents) to minimize debromination .

Q. How can computational modeling predict biological activity of derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) using the aldehyde as a warhead for covalent inhibitors. Parameterize halogen bonds (Br/F) with OPLS force fields. Validate with in vitro assays (e.g., IC₅₀ against kinase targets) .

Q. What analytical approaches resolve contradictions in spectral data for isomers or degradation products?

- Methodology : Combine 2D NMR (HSQC, HMBC) to assign overlapping signals. Use high-resolution MS (HRMS-Orbitrap) to distinguish isomers (e.g., bromo vs. iodo analogs). Compare experimental IR/Raman spectra with theoretical (Gaussian) simulations .

Q. Why does the amino group enhance reactivity in nucleophilic aromatic substitution compared to other substituents?

- Methodology : The -NH₂ group increases electron density via resonance, activating the ring for SNAr. Kinetic studies (UV-Vis monitoring at 300 nm) show faster displacement of Br by thiols in DMF/H₂O (pH 9) vs. non-amino analogs .

Q. How do solvent polarity and temperature affect crystallization purity?

- Methodology : Screen solvents (ethanol, acetone, hexane) using a polymorph assay (DSC/TGA). For high-purity crystals (>99%), use slow cooling (1°C/min) from ethanol at 50°C. Characterize via XRD to confirm monoclinic vs. orthorhombic packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.